REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]=1[Mg]Br.Br[C:15]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH:18]=[CH:17][C:16]=1[CH3:25].P.C1(P(C2C=CC=CC=2)CCCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(COC2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2OCP(C2C=CC=CC=2)C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.Cl>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O>[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]=1[C:15]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH:18]=[CH:17][C:16]=1[CH3:25] |f:7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C2=CC=CC=C2C=C1)[Mg]Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.31 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC2=CC=CC=C12)C
|
Name
|
|
Quantity
|
0.0014 mol
|
Type
|
reactant
|
Smiles
|
P
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(CCCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
2,2'-bis(diphenylphosphinomethoxy)-1,1'-binaphthyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)COC1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)OCP(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.0028 mol
|
Type
|
reactant
|
Smiles
|
P
|
Name
|
( II )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added in the absence of air and moisture to a suspension
|
Type
|
TEMPERATURE
|
Details
|
cooled to 25° C.
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with 50 ml of toluene
|
Type
|
CONCENTRATION
|
Details
|
the combined organic phases are concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
Distillation of the oily, brown residue in a high vacuum
|
Type
|
CUSTOM
|
Details
|
gives a pale yellow oil
|
Type
|
CUSTOM
|
Details
|
The yields can
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |